
2-(4-Methoxyphenyl)phenylboronic Acid
Vue d'ensemble
Description
2-(4-Methoxyphenyl)phenylboronic Acid is a type of boronic acid, which is a compound containing a boron atom . Boronic acids are commonly used in organic chemistry and have been studied for various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar boronic acids often involves several steps, including borylation, oxidation, nitration, esterification, and hydrogenation . The specific synthesis process for this compound may vary.Molecular Structure Analysis
The molecular formula of this compound is C7H9BO3 . The structure includes a boron atom bonded to three oxygen atoms and a phenyl ring with a methoxy group attached .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions and Pd-catalyzed direct arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary. For example, similar compounds have a molecular weight of around 151.96 g/mol .Applications De Recherche Scientifique
Supramolecular Assemblies :2-(4-Methoxyphenyl)phenylboronic acid plays a role in the formation of supramolecular assemblies. It has been used with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene to form structures due to hydrogen bonds between hetero N-atoms and boronic acid groups, demonstrating its potential in molecular engineering and crystallography (Pedireddi & Seethalekshmi, 2004).
Catalytic Activity :This compound has shown effectiveness as a catalyst. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a similar compound, catalyzes dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).
Block Copolymer Applications :Phenylboronic acid, including derivatives like this compound, has been used in the study of thermo-responsive block copolymers. These materials exhibit unique sugar- and pH-responsive properties, making them valuable for biomedical applications (Jin et al., 2010).
Nanomaterials Synthesis :The compound's utility extends to the synthesis of nanomaterials. It has been involved in the biosynthesis and characterization of nanocomposites, demonstrating its versatility in materials science (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Carbohydrate Chemistry :In carbohydrate chemistry, phenylboronic acid, including its derivatives, condenses with diols to produce cyclic esters. This property is leveraged in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Stimuli-Responsive Nanoparticles :Phenylboronic acid-containing nanoparticles exhibit stimuli-responsive behavior, making them applicable in biomedical engineering. Their unique morphologies can potentially influence various biological interactions (Hasegawa, Nishida, & Vlies, 2015).
Molecular Recognition and Sensing :The compound's derivatives are significant in molecular recognition and sensing technologies, especially targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Advanced Bio-Applications :Phenylboronic acid-decorated polymeric nanomaterials, related to this compound, have found significant use in advanced bio-applications, such as drug delivery systems and biosensors (Lan & Guo, 2019).
Orientations Futures
The use of boronic acids in medicinal chemistry is a relatively recent development, and there is significant potential for future research in this area . The introduction of a boronic acid group to bioactive molecules has been shown to modify their properties, suggesting that boronic acids could be used to develop new drugs .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methoxyphenyl)phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a powder , which could potentially influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to various chemical syntheses .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)phenylboronic Acid plays a significant role in biochemical reactions. It is used as a reagent in various reactions including Pd-catalyzed direct arylation and palladium-catalyzed stereoselective Heck-type reaction
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the aryl group to a palladium complex
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUXWYNNQERFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


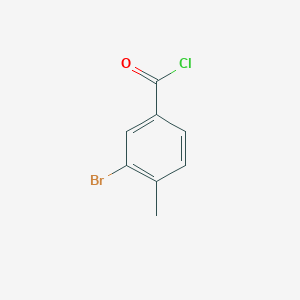
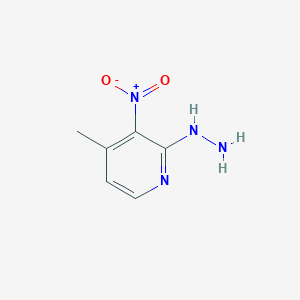

![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)

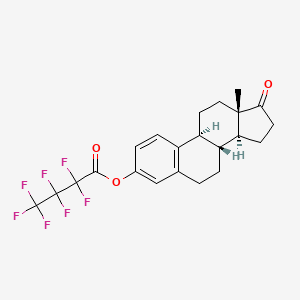

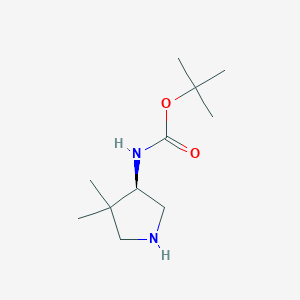
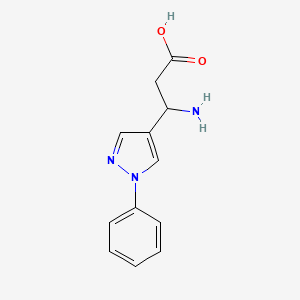


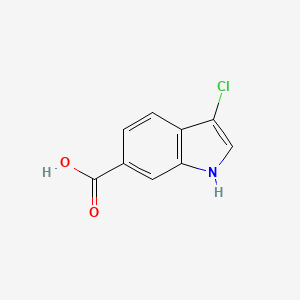

![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)
